1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
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Description
1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N5O3 and its molecular weight is 419.364. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, characterized by a pyridazine core and various substituents, suggests potential therapeutic applications, especially as an inhibitor of specific enzymes involved in inflammatory processes.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₃N₅O₂
- Molecular Weight : 393.36 g/mol
- CAS Number : 1021209-55-1
This compound's design incorporates a trifluoromethoxy group, which is known to enhance the lipophilicity and bioavailability of pharmaceutical agents.
Research indicates that compounds similar to this one often act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various signaling pathways related to inflammation and immune responses. By inhibiting PDE4, these compounds can lead to increased cAMP levels, thereby modulating inflammatory cytokine production and potentially alleviating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Inhibition Studies
The compound has been evaluated for its inhibitory activity against PDE4. In vitro assays demonstrated that it effectively reduces the hydrolysis of cAMP, leading to enhanced cellular signaling associated with anti-inflammatory responses. For example, studies have shown that similar pyridazine derivatives can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Anti-inflammatory Effects : In a study involving animal models of inflammation, derivatives of this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls. This suggests its potential use in treating inflammatory diseases .
- Cancer Research : Preliminary investigations into the anticancer properties of related compounds have shown promise. For instance, screening libraries for compounds that inhibit tumor growth revealed that certain pyridazine derivatives could induce apoptosis in cancer cells through mechanisms involving cAMP modulation .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid | Pyridazine core with propanoic acid moiety | PDE4 inhibition |
N-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Pyridazine linked to benzenesulfonamide | Antimicrobial activity |
5-Amino-thienopyridazine derivatives | Thienopyridazine core | Tau aggregation inhibition |
Properties
IUPAC Name |
1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c20-19(21,22)30-15-5-3-14(4-6-15)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZQQOLNFVCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.